molecular formula C13H12F4N2 B8343341 4-(4,5,6,7-Tetrafluoroindol-3-yl)piperidine

4-(4,5,6,7-Tetrafluoroindol-3-yl)piperidine

Cat. No. B8343341
M. Wt: 272.24 g/mol
InChI Key: BLTPAQMLCMLLLT-UHFFFAOYSA-N
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Patent
US06130220

Procedure details

To a solution of N-benzyloxycarbonyl-4-(4,5,6,7-tetrafluoroindol-3-yl)piperidine (20.0 g, 49.21 mmol) [prepared as described in Step 1 above] in argon deoxygenated 80% ethanol/tetrahydrofuran (800 ml) was added 10% Pd-C (5 g), and the resulting mixture was stirred under a hydrogen atmosphere (1 atm) for 3 h. The mixture was degassed under argon, filtered through Celite, and concentrated in vacuo. The solid residue was recrystallized from methylene chloride/hexane to afford 4-(4,5,6,7-tetrafluoroindol-3-yl)piperidine (90%) as a white solid.
Name
N-benzyloxycarbonyl-4-(4,5,6,7-tetrafluoroindol-3-yl)piperidine
Quantity
20 g
Type
reactant
Reaction Step One
Name
ethanol tetrahydrofuran
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([C:17]2[C:25]3[C:20](=[C:21]([F:29])[C:22]([F:28])=[C:23]([F:27])[C:24]=3[F:26])[NH:19][CH:18]=2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>[Pd].C(O)C.O1CCCC1>[F:26][C:24]1[C:23]([F:27])=[C:22]([F:28])[C:21]([F:29])=[C:20]2[C:25]=1[C:17]([CH:14]1[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1)=[CH:18][NH:19]2 |f:2.3|

Inputs

Step One
Name
N-benzyloxycarbonyl-4-(4,5,6,7-tetrafluoroindol-3-yl)piperidine
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C1=CNC2=C(C(=C(C(=C12)F)F)F)F
Name
ethanol tetrahydrofuran
Quantity
800 mL
Type
solvent
Smiles
C(C)O.O1CCCC1
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred under a hydrogen atmosphere (1 atm) for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed under argon
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallized from methylene chloride/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C2C(=CNC2=C(C(=C1F)F)F)C1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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